molecular formula C10H7NO4 B045802 3-Acetamidophthalic anhydride CAS No. 6296-53-3

3-Acetamidophthalic anhydride

Cat. No. B045802
CAS RN: 6296-53-3
M. Wt: 205.17 g/mol
InChI Key: PAUAJOABXCGLCN-UHFFFAOYSA-N
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Patent
US07427638B2

Procedure details

A 1 L 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser and charged with 3-aminophthalic acid (108 g, 596 mmol) and acetic anhydride (550 mL). The reaction mixture was heated to reflux for 3 hours and cooled to ambient temperature and further to 0-5° C. for another 1 hour. The crystalline solid was collected by vacuum filtration and washed with ether. The solid product was dried in vacua at ambient temperature to a constant weight, giving 75 g (61% yield) of 3-acetamidopthalic anhydride as a white product. 1H-NMR (CDCl3) δ: 2.21 (s, 3H), 7.76 (d, 1H), 7.94 (t, 1H), 8.42 (d, 1H), 9.84 (s, 1H).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:11]([OH:13])=[O:12].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([NH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:5]([O:13][C:11](=[O:12])[C:3]=12)=[O:7])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
NC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L 3-necked round bottom flask was equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The crystalline solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solid product was dried in vacua at ambient temperature to a constant weight

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C2C(C(=O)OC2=O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.